molecular formula C12H12N2O4 B2378520 3-(2-Methoxyacetamido)benzofuran-2-carboxamide CAS No. 898372-77-5

3-(2-Methoxyacetamido)benzofuran-2-carboxamide

Cat. No.: B2378520
CAS No.: 898372-77-5
M. Wt: 248.238
InChI Key: WEQQQSDTJYSSGS-UHFFFAOYSA-N
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Description

3-(2-Methoxyacetamido)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyacetamido)benzofuran-2-carboxamide typically involves a combination of C–H arylation and transamidation chemistry. The process begins with the installation of an 8-aminoquinoline directing group, followed by palladium-catalyzed C–H arylation to introduce aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The final step involves a one-pot, two-step transamidation procedure to achieve the desired benzofuran-2-carboxamide derivative .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed reactions and efficient transamidation procedures are key to achieving large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyacetamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

Properties

IUPAC Name

3-[(2-methoxyacetyl)amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-17-6-9(15)14-10-7-4-2-3-5-8(7)18-11(10)12(13)16/h2-5H,6H2,1H3,(H2,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQQQSDTJYSSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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